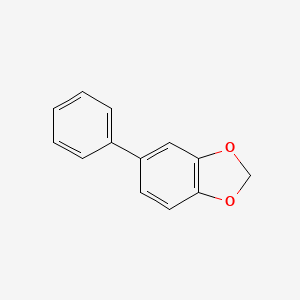

5-Phenyl-1,3-benzodioxole

Description

Historical Context and Evolution of 1,3-Benzodioxole (B145889) Chemistry Research

The study of 1,3-benzodioxole derivatives dates back to the early investigations of natural products. solubilityofthings.com Compounds containing the methylenedioxyphenyl group, another name for the 1,3-benzodioxole moiety, were identified in various plants. solubilityofthings.comchemicalbook.com A notable early discovery was the synergistic effect of sesame oil with the insecticide pyrethrum, which was later attributed to the presence of 1,3-benzodioxole derivatives. chemicalbook.com This observation spurred further research into the chemical and biological activities of this class of compounds. Over the years, the research has evolved from simple extraction and identification to complex synthetic methodologies and in-depth exploration of their potential applications in medicine and materials science.

Significance of the 1,3-Benzodioxole Moiety as a Core Chemical Structure in Advanced Studies

The 1,3-benzodioxole scaffold is of great importance in advanced chemical studies due to several key features. The fusion of the benzene (B151609) and dioxole rings creates an electron-rich aromatic system, influencing its reactivity in chemical syntheses. chemicalbook.com This moiety is a common structural motif in a plethora of natural products and synthetic compounds exhibiting a wide range of biological activities. worldresearchersassociations.comresearchgate.net Its presence can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. In medicinal chemistry, the 1,3-benzodioxole ring is often incorporated into drug candidates to enhance their therapeutic efficacy. ontosight.aiontosight.ai Furthermore, its rigid structure and potential for functionalization make it a valuable building block in the design of novel organic materials.

Scope and Research Focus on 5-Phenyl-1,3-benzodioxole and its Derivatives

Research on this compound and its derivatives is a specialized area within the broader field of benzodioxole chemistry. The introduction of a phenyl group at the 5-position of the benzodioxole ring system introduces additional steric and electronic properties, which can be fine-tuned by further substitution on the phenyl ring. Current research focuses on several key aspects:

Synthesis: Developing efficient and stereoselective synthetic routes to access this compound and its analogs. This includes the exploration of various coupling reactions, such as the Suzuki-Miyaura coupling, to construct the biaryl linkage. worldresearchersassociations.comresearchgate.net

Structural Analysis: Characterizing the three-dimensional structure of these molecules using techniques like X-ray crystallography and computational modeling to understand their conformational preferences. iucr.org

Biological Evaluation: Investigating the potential of these compounds in various therapeutic areas, including their use as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.airesearchgate.net

Materials Science: Exploring the application of these compounds in the development of new materials with specific optical or electronic properties. chemicalbook.com

Overview of Major Research Domains for this Class of Compounds

The research on this compound and its derivatives spans several major scientific domains:

Medicinal Chemistry: A primary focus is the design and synthesis of novel drug candidates. The 1,3-benzodioxole scaffold is found in compounds investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. chemicalbook.comontosight.aiontosight.ai For instance, derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX) and for their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net

Organic Synthesis: These compounds serve as important intermediates or building blocks for the synthesis of more complex molecules. chemicalbook.comchemicalbook.com Their unique reactivity is exploited in various chemical transformations to construct intricate molecular architectures.

Materials Science: The rigid and planar nature of the this compound core makes it an attractive candidate for the development of organic materials with interesting photophysical properties, such as fluorescent dyes. chemicalbook.com

Agrochemicals: The historical use of benzodioxole derivatives as insecticide synergists has led to continued interest in their potential application in agriculture. chemicalbook.comcymitquimica.com Research in this area includes the development of new pesticides and plant growth regulators. frontiersin.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKFHHUQLJTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573230 | |

| Record name | 5-Phenyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24382-05-6 | |

| Record name | 5-Phenyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 1,3 Benzodioxole and Analogous Structures

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing benzodioxole derivatives have been well-established and are still widely used. These routes often involve cyclization reactions to form the heterocyclic ring and aromatic substitution reactions to introduce functional groups.

Cyclization Reactions for Benzodioxole Ring Formation

The formation of the 1,3-benzodioxole (B145889) ring is a key step in the synthesis of these compounds. This is typically achieved by reacting a catechol derivative with a suitable one-carbon electrophile.

A common and straightforward method for forming the benzodioxole ring is the condensation of catechol or its derivatives with various reagents. vulcanchem.comchemicalbook.comchemcess.comgoogle.com For instance, reacting catechol with formaldehyde (B43269) in the presence of an acid catalyst can yield the 1,3-benzodioxole core. vulcanchem.comvulcanchem.com Similarly, condensation with benzoic acid derivatives, often facilitated by polyphosphoric acid which can act as both a catalyst and a solvent, can produce 2-phenyl-substituted 1,3-benzodioxoles. researchgate.net Microwave-assisted synthesis has been shown to be an efficient alternative, reducing reaction times and increasing yields. researchgate.net The reaction of catechol with methanol (B129727) in the presence of a strong acid catalyst like hydrochloric or sulfuric acid is another pathway to form the dioxole ring through a methylenedioxy bridge. chemicalbook.com

The synthesis of 1,3-benzodioxole can be accomplished by reacting catechol with disubstituted halomethanes. wikipedia.org Dichloromethane (B109758) is a frequently used reagent in this context. chemcess.comyoutube.com The reaction is often carried out in the presence of a base. One specific example involves the reaction of catechol with dichloromethane and sodium hydroxide (B78521) at elevated temperatures. youtube.com Another variation uses tetrabutyl ammonium (B1175870) bromide as a phase transfer catalyst with dichloromethane and sodium hydroxide. google.com

Friedel-Crafts Reactions and Aromatic Acylation of 1,3-Benzodioxole

Friedel-Crafts reactions are a cornerstone of aromatic chemistry and are frequently employed to introduce acyl groups onto the 1,3-benzodioxole ring, typically at the 5-position due to the directing effects of the dioxole group. mdpi.comgoogle.com This acylation is a critical step in the synthesis of many commercially important derivatives. mdpi.com

The choice of acylating agent and catalyst is crucial. Propionyl chloride is often used as an acylating agent with a Lewis acid catalyst like zinc chloride to produce the corresponding acyl compound. google.com Other acylating agents include propionic anhydride, which can be used with a perchloric acid catalyst. google.com While effective, traditional Friedel-Crafts reactions can generate significant waste. researchgate.netresearchgate.net Concerns also exist regarding the potential for the Lewis acid to cleave the methylenedioxy bridge, leading to tars and byproducts. mdma.ch To mitigate these issues, alternative catalysts and conditions have been explored. For example, polyphosphoric acid has been used as a Lewis acid with propionic acid as the acylating agent. mdma.ch

| Acylating Agent | Catalyst | Product | Reference |

| Propionyl chloride | Zinc chloride | Acyl compound | google.com |

| Propionic anhydride | Perchloric acid | Acyl compound | google.com |

| Propionic acid | Polyphosphoric acid | 3,4-Methylenedioxypropiophenone | mdma.ch |

Continuous Flow Processes for Acylation

To address the limitations of batch processing, continuous flow methodologies for the acylation of 1,3-benzodioxole have been developed. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov These processes offer advantages such as improved heat and mass transfer, better temperature control, and easier scalability. mdpi.com

A notable example involves the use of a recyclable heterogeneous substoichiometric catalyst in a continuous flow reactor. mdpi.comresearchgate.netnih.gov In one study, the acylation of 1,3-benzodioxole using such a system at 100°C for 30 minutes resulted in a 73% conversion rate with 62% selectivity for the desired acylated product. mdpi.comresearchgate.netresearchgate.netnih.gov The reaction demonstrated excellent stability and selectivity over a 6-hour continuous run. mdpi.comresearchgate.netnih.gov Unreacted 1,3-benzodioxole can be easily separated by distillation and recycled. mdpi.comresearchgate.netnih.gov Heterogeneous catalysts like H-β zeolites doped with metal salts, particularly Zr-β zeolites, have also shown excellent activity and stability in continuous-flow Friedel-Crafts acylation reactions. researchgate.net Another approach has utilized α-Fe2O3 and CaCO3 nanoparticles as catalysts in a flow reactor, providing an efficient and greener pathway for continuous Friedel-Crafts acylation. researchgate.net

| Catalyst | Temperature | Conversion Rate | Selectivity | Reference |

| Recyclable heterogeneous substoichiometric catalyst | 100°C | 73% | 62% | mdpi.comresearchgate.netresearchgate.netnih.gov |

| Zr-β zeolite | - | Excellent | - | researchgate.net |

| α-Fe2O3 and CaCO3 nanoparticles | - | - | - | researchgate.net |

Oxidation Reactions for Benzodioxole Ring Generation

Oxidation reactions can also be employed in the synthesis and modification of benzodioxole derivatives. For instance, the oxidation of a benzylic carbon attached to the benzodioxole ring can be achieved using oxidizing agents like potassium permanganate (B83412) (KMnO4) or manganese dioxide (MnO2). youtube.com The outcome of the oxidation depends on the specific reagent and the substrate. Potassium permanganate is a strong oxidizing agent that can cleave the alkyl chain and form a carboxylic acid at the benzylic position, provided there is at least one benzylic C-H bond. youtube.com Manganese dioxide, on the other hand, is a milder oxidizing agent that selectively oxidizes benzylic alcohols to the corresponding aldehydes or ketones. youtube.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This has led to the exploration of microwave-assisted synthesis and various catalytic systems for the preparation of 1,3-benzodioxole derivatives.

Microwave-Assisted Synthesis of 1,3-Benzodioxole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.comresearchgate.net This technique offers several advantages over conventional heating methods, including significantly reduced reaction times, increased product yields, and often, milder reaction conditions. researchgate.nettandfonline.com

A notable green chemistry approach involves the microwave-irradiated reaction of catechol with benzoic acid derivatives. tandfonline.comtandfonline.comepa.gov In this method, polyphosphoric acid serves as both a catalyst and a solvent, eliminating the need for additional toxic organic solvents. tandfonline.comresearchgate.net The reaction proceeds rapidly, typically within 30 to 120 seconds, to afford 2-phenyl-substituted 1,3-benzodioxole derivatives in good to excellent yields (60-85%). tandfonline.com This method is considered environmentally benign as it minimizes waste and energy consumption. tandfonline.comtandfonline.com

The general scheme for this synthesis is as follows: Catechol and a benzoic acid derivative are heated in the presence of polyphosphoric acid under microwave irradiation. researchgate.net

This approach has been successfully applied to a range of substituted benzoic acids, demonstrating its versatility. researchgate.net

Catalytic Approaches in Benzodioxole Formation

Various catalytic systems have been developed to facilitate the formation of the 1,3-benzodioxole ring, offering alternatives to traditional methods that often require harsh conditions or stoichiometric reagents.

Polyphosphoric acid (PPA) is a widely used and effective catalyst for the synthesis of 2-substituted 1,3-benzodioxoles from catechol and benzoic acids or their derivatives. tandfonline.comtandfonline.comgoogle.com PPA acts as a dehydrating and cyclizing agent, promoting the condensation reaction. tandfonline.comresearchgate.net The proposed mechanism involves the protonation of the benzoic acid by PPA, followed by nucleophilic attack by catechol to form a tetrahedral intermediate, which then cyclizes to the 1,3-benzodioxole ring. tandfonline.comresearchgate.net

While effective, traditional heating methods using PPA can be lengthy. tandfonline.com The combination of PPA with microwave irradiation, as mentioned earlier, significantly enhances the reaction efficiency. tandfonline.comtandfonline.com PPA has also been explored in Friedel-Crafts type reactions for the acylation of 1,3-benzodioxole, although its applicability can be limited by the stability of the benzodioxole ring under strongly acidic conditions. mdma.ch

Carbon-based solid acids represent a greener and more sustainable alternative to traditional liquid acid catalysts. google.comcjcatal.com These heterogeneous catalysts are typically prepared by sulfonating carbonaceous materials, such as activated carbon or biomass-derived carbons. cjcatal.commdpi.commdpi.com They possess a high density of acidic functional groups, including -SO3H, -COOH, and -OH, which contribute to their catalytic activity. mdpi.com

In the context of 1,3-benzodioxole synthesis, carbon-based solid acids have shown high catalytic activity in the reaction between catechol and aldehydes or ketones. google.com These catalysts offer advantages such as high conversion rates (often exceeding 80%) and selectivity (above 95%), as well as ease of separation from the reaction mixture and potential for reusability. google.com The preparation of these catalysts often involves a carbonization-sulfonation process. cjcatal.com For instance, a catalyst can be prepared by carbonizing a biomass precursor followed by sulfonation to introduce the acidic sites. cjcatal.com

| Catalyst Type | Precursor | Key Features | Application | Reference |

| Carbon-Based Solid Acid | Various (e.g., wood powder) | High catalytic activity, high conversion and selectivity, reusable. | Synthesis of 1,3-benzodioxole from catechol and aldehydes/ketones. | google.com |

| Sulfonated Activated Carbon | Activated Carbon | High surface area, mesoporous structure. | Esterification reactions, potential for other acid-catalyzed reactions. | mdpi.com |

| Magnetic Carbon-Based Solid Acid | Biomass (e.g., rice husk, corn straw) | Magnetic for easy separation, high surface area. | Cellulose hydrolysis, demonstrating potential for biomass conversion. | ncsu.edu |

Transition metal catalysis has revolutionized organic synthesis, and the formation of benzodioxole derivatives is no exception. nih.gov Palladium (Pd) and copper (Cu) catalysts are particularly prominent in cross-coupling reactions that can be employed to construct the 5-phenyl-1,3-benzodioxole skeleton. worldresearchersassociations.com

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. worldresearchersassociations.comresearchgate.net In this reaction, a boronic acid derivative is coupled with a halide in the presence of a palladium catalyst and a base. worldresearchersassociations.com For the synthesis of this compound analogs, this could involve the coupling of a 5-bromo-1,3-benzodioxole derivative with a phenylboronic acid. worldresearchersassociations.comresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for optimizing the reaction yield. worldresearchersassociations.comresearchgate.net For instance, PdCl2(PPh3)2 has been identified as an effective catalyst for such transformations. worldresearchersassociations.com

The Heck reaction, another palladium-catalyzed process, couples an aryl or vinyl halide with an alkene. organic-chemistry.orgliverpool.ac.uk This reaction could also be adapted for the synthesis of this compound derivatives.

Copper catalysis is also relevant, particularly in reactions like the Huisgen 1,3-dipolar cycloaddition ("click chemistry") which can be used to synthesize more complex benzodioxole-containing structures. worldresearchersassociations.com

Multi-Step Reaction Sequences and Strategic Synthesis

The synthesis of specifically substituted benzodioxoles like this compound often requires a multi-step approach. worldresearchersassociations.comsmolecule.comontosight.ai These sequences strategically build the molecule by installing different functional groups in a controlled manner.

A representative multi-step synthesis could start from a commercially available benzodioxole derivative, which is then functionalized. For example, starting with (6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methanol, a series of reactions can be performed to introduce a triazole ring, followed by a Suzuki-Miyaura coupling to attach the phenyl group at the 5-position. worldresearchersassociations.com

A typical sequence might involve:

Bromination: Introduction of a bromine atom at a specific position on the benzodioxole ring to serve as a handle for subsequent cross-coupling reactions. worldresearchersassociations.com

Functional Group Interconversion: Modification of existing functional groups to prepare for the next step. For example, converting an alcohol to a leaving group. worldresearchersassociations.com

Cross-Coupling: The key step where the phenyl group is introduced, often via a Suzuki-Miyaura reaction. worldresearchersassociations.comresearchgate.net

The following table outlines a synthetic route to a 1,3-benzodioxole derivative incorporating a phenyl group via a triazole linker, demonstrating a multi-step strategy. worldresearchersassociations.com

| Step | Starting Material | Reagents | Product | Yield |

| 1 | (6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methanol | CBr4, PPh3, DCM | 5-bromo-6-(bromomethyl)benzo[d] tandfonline.comresearchgate.netdioxole | 91% |

| 2 | 5-bromo-6-(bromomethyl)benzo[d] tandfonline.comresearchgate.netdioxole | NaN3, MeOH | 5-(azidomethyl)-6-bromobenzo[d] tandfonline.comresearchgate.netdioxole | 88% |

| 3 | 5-(azidomethyl)-6-bromobenzo[d] tandfonline.comresearchgate.netdioxole | Phenylacetylene (B144264), CuI | 1-((6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | 82% |

| 4 | 1-((6-bromobenzo[d] tandfonline.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Arylboronic acid, PdCl2(PPh3)2, K2CO3 | Desired 1,3-benzodioxole derivative | 33-89% |

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgsphinxsai.com This reaction involves a 1,3-dipolar compound reacting with a dipolarophile, such as an alkene or alkyne, in a concerted [4+2] cycloaddition. organic-chemistry.orgwikipedia.org While not directly forming the this compound core in one step, it is a key reaction for synthesizing complex derivatives.

In a multi-step synthesis, a 1,3-benzodioxole derivative containing an azide (B81097) group can undergo a Huisgen cycloaddition with an alkyne. For instance, 5-(azidomethyl)-6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxole has been reacted with phenylacetylene using a copper(I) catalyst to produce a 1,2,3-triazole derivative. worldresearchersassociations.com This triazole-substituted benzodioxole can then be further modified, for example, via Suzuki-Miyaura coupling, to introduce additional aryl groups. worldresearchersassociations.com The copper-catalyzed version of this reaction, often referred to as "click chemistry," is known for its high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org

Key Features of Huisgen 1,3-Dipolar Cycloaddition:

Forms five-membered heterocycles. organic-chemistry.orgwikipedia.orgsphinxsai.com

Can be catalyzed by copper(I) for improved regioselectivity (click chemistry). organic-chemistry.org

Applicable to the synthesis of complex benzodioxole derivatives. worldresearchersassociations.com

Suzuki-Miyaura Coupling Reactions for Aryl Substitution

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is instrumental in synthesizing this compound and its analogs by creating the bond between the benzodioxole ring and the phenyl group.

A common strategy involves coupling an aryl boronic acid with a halogenated 1,3-benzodioxole derivative. worldresearchersassociations.comresearchgate.net For example, new 1,3-benzodioxole derivatives have been prepared in good yields (33-89%) by the Suzuki-Miyaura coupling of a brominated benzodioxole-triazole compound with various substituted boronic acids. worldresearchersassociations.comresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as PdCl2(PPh3)2, a ligand like triphenylphosphine (B44618) (PPh3), and a base like potassium carbonate (K2CO3). worldresearchersassociations.comresearchgate.net

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling for Benzodioxole Derivatives worldresearchersassociations.comresearchgate.net

| Aryl Halide Substrate | Boronic Acid Derivative | Catalyst/Ligand/Base | Product Yield |

| 1-((6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Phenylboronic acid | PdCl2(PPh3)2 / PPh3 / K2CO3 | Good |

| 1-((6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Various substituted aryl boronic acids | PdCl2(PPh3)2 / PPh3 / K2CO3 | 33-89% |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental in organic synthesis and are employed in the preparation of this compound precursors and derivatives. bits-pilani.ac.in In these reactions, a nucleophile displaces a leaving group on a substrate. bits-pilani.ac.in

One application is the synthesis of the 1,3-benzodioxole ring itself, for instance, through the Williamson ether synthesis. This can involve the reaction of a catechol (1,2-dihydroxybenzene) derivative with a dihalomethane (like dichloromethane) in the presence of a base. researchgate.net

Furthermore, nucleophilic substitution is used to introduce functional groups onto the benzodioxole scaffold. For example, 5-bromo-6-(bromomethyl)benzo[d] wikipedia.orgworldresearchersassociations.comdioxole can be converted to 5-(azidomethyl)-6-bromobenzo[d] wikipedia.orgworldresearchersassociations.comdioxole in high yield by reaction with sodium azide (NaN3). worldresearchersassociations.com This azide derivative is a crucial intermediate for subsequent reactions like the Huisgen cycloaddition. worldresearchersassociations.com Aromatic nucleophilic substitution can also be used, for example, in the reaction of chlorobenzene (B131634) with chalcones in the presence of copper oxide and potassium carbonate to form N-phenylamino chalcones. japsonline.com

General Principles of Nucleophilic Substitution:

A nucleophile attacks an electrophilic center. bits-pilani.ac.in

A leaving group is displaced. bits-pilani.ac.in

Can be used to form the benzodioxole ring and to functionalize it. worldresearchersassociations.comresearchgate.net

Amide Condensation Reactions

Amide condensation reactions are crucial for linking the 1,3-benzodioxole moiety to other chemical entities through an amide bond. smolecule.com This is typically achieved by reacting a carboxylic acid derivative with an amine. masterorganicchemistry.com

For example, N-(1,3-benzodioxol-5-ylmethyl)-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is synthesized via the condensation of a 1,3-benzodioxole derivative with a chromen derivative using coupling reagents. smolecule.com Another example is the synthesis of N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, which involves a multi-step process including the formation of an amide bond. mdpi.comresearchgate.net

These reactions are significant for creating larger, more complex molecules where the 1,3-benzodioxole unit is a key structural component. The amide bond itself can be hydrolyzed under acidic or basic conditions. masterorganicchemistry.com

Stereoselective and Enantioselective Synthesis of Phenyl-1,3-Benzodioxole Scaffolds

Achieving stereocontrol in the synthesis of chiral molecules is a major goal in modern organic chemistry. For phenyl-1,3-benzodioxole scaffolds, stereoselective and enantioselective methods are employed to create specific stereoisomers.

Stereoselective synthesis has been applied to create derivatives of 1,3-benzodioxole with high diastereoselectivity. For instance, the synthesis of bicyclic scaffolds inspired by natural products has been achieved with high stereoselectivity. semanticscholar.org One approach involves the use of chiral auxiliaries or catalysts to direct the formation of a particular stereoisomer.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. A copper-catalyzed enantioconvergent Suzuki-Miyaura C(sp3)−C(sp2) cross-coupling has been developed for the synthesis of enantioenriched skeletons featuring chiral tertiary benzylic stereocenters, which can include the 1,3-benzodioxole moiety. sustech.edu.cn Furthermore, the use of BINOL-derived cationic phosphonites as ligands in gold(I) catalysis has enabled the highly regio- and enantioselective assembly of certain alkynes into 1-(aryl)benzo carbohelicenes. nih.gov Multi-catalytic approaches in a one-pot synthesis can convert simple starting materials into a range of products with high stereocontrol. chemrxiv.org

Derivatization and Functionalization Strategies of 5 Phenyl 1,3 Benzodioxole

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings onto the 5-phenyl-1,3-benzodioxole framework is a common strategy to modulate its physicochemical properties and enhance its biological activity. This section details the synthesis of several key heterocyclic derivatives.

Thiosemicarbazones are a class of compounds known for their diverse pharmacological activities. The synthesis of this compound-based thiosemicarbazones typically involves a two-step process. The initial step is the formation of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting 1,3-benzodioxole-5-yl isothiocyanate with hydrazine (B178648) hydrate. The resulting 4-(1,3-benzodioxol-5-yl)thiosemicarbazide is then condensed with various aromatic aldehydes to yield the final thiosemicarbazone derivatives. This reaction is generally carried out in ethanol (B145695) under reflux conditions.

Table 1: Synthesis of this compound Thiosemicarbazone Derivatives

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1,3-Benzodioxole-5-yl isothiocyanate, Hydrazine hydrate | Ethanol, Room Temperature | 4-(1,3-Benzodioxol-5-yl)thiosemicarbazide |

| 2 | 4-(1,3-Benzodioxol-5-yl)thiosemicarbazide, Aromatic Aldehyde | Ethanol, Reflux | This compound Thiosemicarbazone Derivative |

The combination of thiazole (B1198619) and pyrazoline rings fused to the benzodioxole core has been explored for the development of novel therapeutic agents. A series of novel thiazolyl-pyrazoline derivatives featuring the benzodioxole moiety have been designed and synthesized. These compounds have shown potential as potent inhibitors of key cellular targets.

The 1,3,4-oxadiazole (B1194373) ring is a bioisostere of amide and ester functionalities and is known to participate in hydrogen bonding interactions, which can enhance pharmacological activity. nih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a key strategy in medicinal chemistry. luxembourg-bio.com

A common and efficient method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives involves the cyclodesulfurization of thiosemicarbazides. luxembourg-bio.com This process typically starts from a carboxylic acid hydrazide, which would be the this compound-carboxylic acid hydrazide in this case. The hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide intermediate. luxembourg-bio.com This intermediate is then cyclized using a coupling reagent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of a base like N,N-diisopropylethylamine (DIEA). luxembourg-bio.com This methodology offers mild reaction conditions and a straightforward work-up procedure. luxembourg-bio.com

Alternative routes to 1,3,4-oxadiazoles include the cyclodehydration of diacylhydrazines using various dehydrating agents like phosphorous oxychloride. nih.gov Another approach involves the oxidative cyclization of acylhydrazones. nih.gov

Table 2: General Synthesis of 1,3,4-Oxadiazol-2-amine Derivatives

| Starting Material | Key Intermediates | Cyclization Method | Product |

| This compound carboxylic acid hydrazide | Thiosemicarbazide | Cyclodesulfurization (e.g., with TBTU) | 5-(5-Phenyl-1,3-benzodioxolyl)-1,3,4-oxadiazol-2-amine |

| This compound carboxylic acid hydrazide | Acylhydrazone | Oxidative Cyclization (e.g., with bromine/acetic acid) | 2,5-Disubstituted 1,3,4-oxadiazole |

Imidazole and its derivatives are important heterocyclic compounds with a wide range of applications in medicinal chemistry. The synthesis of imidazolyl-substituted benzodioxoles can be achieved through various synthetic routes. One approach involves the preparation of benzodioxole–imidazole molecular hybrids bearing ester functionalities.

The 1,2,3-triazole ring is another important heterocycle that can be introduced into the this compound structure to generate novel compounds. A versatile method for this transformation is the Huisgen 1,3-dipolar cycloaddition, often referred to as a "click reaction".

The synthesis starts with a suitable benzodioxole precursor, such as (6-bromobenzo[d] luxembourg-bio.comnjppp.comdioxol-5-yl)methanol. This starting material is converted to the corresponding azide (B81097), 5-(azidomethyl)-6-bromobenzo[d] luxembourg-bio.comnjppp.comdioxole, through nucleophilic substitution with sodium azide. The subsequent click reaction between this azide and an alkyne, for instance, phenylacetylene (B144264), in the presence of a copper(I) catalyst, affords the 1,4-disubstituted 1,2,3-triazole ring. This triazole-containing benzodioxole can then be further functionalized, for example, through a Suzuki-Miyaura coupling reaction to introduce a phenyl group at the bromine-substituted position.

Incorporation of Nitrogen-Containing Scaffolds

Beyond the introduction of heterocyclic rings, the functionalization of this compound with other nitrogen-containing scaffolds, such as amides and amines, is a key strategy for creating diverse chemical libraries for drug discovery.

One common approach is the synthesis of N-acyl derivatives. For example, N-(benzo[d] luxembourg-bio.comnjppp.comdioxol-5-yl)-2-(one-benzylthio)acetamide compounds have been synthesized. nih.govfrontiersin.org This synthesis involves the reaction of a substituted 2-(benzylthio)acetic acid with oxalyl chloride to form the corresponding acid chloride. This reactive intermediate is then coupled with benzo[d] luxembourg-bio.comnjppp.comdioxol-5-amine in the presence of a base like triethylamine (B128534) to yield the final amide product. nih.govfrontiersin.org

Another important method for incorporating nitrogen-containing scaffolds is the Mannich reaction. This three-component reaction involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group. wikipedia.orgyoutube.com While direct Mannich reaction on the this compound ring itself is less common without an activating group, derivatives of this compound bearing a suitable ketone or other activated C-H bond could be functionalized using this method. The Mannich reaction typically employs an aldehyde (often formaldehyde) and a primary or secondary amine to introduce an aminoalkyl group onto the target molecule, yielding a product known as a Mannich base. thermofisher.com

Table 3: Methods for Incorporating Nitrogen-Containing Scaffolds

| Functional Group | Synthetic Method | Key Reactants |

| Amide | Acylation | Benzo[d] luxembourg-bio.comnjppp.comdioxol-5-amine, Substituted Acyl Chloride |

| Aminoalkyl | Mannich Reaction | Activated this compound derivative, Aldehyde, Amine |

N-Arylpiperazine Derivatives

N-Arylpiperazine moieties are prevalent in a multitude of biologically active compounds. The synthesis of N-arylpiperazine derivatives of this compound can be achieved through established synthetic methodologies. One common approach involves the nucleophilic substitution reaction between a suitable derivative of this compound and an N-arylpiperazine.

For instance, a series of novel N-arylpiperazine derivatives incorporating a 1,3-benzodioxole (B145889) subunit have been synthesized and evaluated for their affinity towards dopamine (B1211576) D2 and D3 receptors. The synthetic strategy involved the preparation of sulfonyl chloride derivatives of the benzodioxole moiety, which were then reacted with various 4-((4-phenylpiperazin-1-yl)methyl)anilines under microwave irradiation to yield the target N-arylpiperazine compounds in good yields. nih.gov These derivatives exhibited micromolar affinities for both D2 and D3 receptors, highlighting the potential of this scaffold in the development of new central nervous system agents. nih.gov The general synthetic approach for N-arylpiperazines often involves methods such as the Buchwald-Hartwig coupling, the Ullmann-Goldberg reaction, or nucleophilic aromatic substitution on electron-deficient aromatic systems.

The biological activity of such derivatives is highly dependent on the nature and position of substituents on both the benzodioxole and the N-arylpiperazine rings. For example, in a study on arylpiperazine derivatives as interferon inducers, it was found that the introduction of a trimethoxy benzyl (B1604629) group on the phenyl ring significantly improved the immune response. google.com

Table 1: Synthetic Methods for N-Arylpiperazine Derivatives

| Method | Description | Key Reagents/Catalysts |

| Nucleophilic Substitution | Reaction of a sulfonyl chloride derivative with an N-arylpiperazine. | Microwave irradiation |

| Buchwald-Hartwig Coupling | Palladium-catalyzed cross-coupling of an aryl halide/triflate with a piperazine (B1678402). | Palladium catalyst, phosphine (B1218219) ligand, base |

| Ullmann-Goldberg Reaction | Copper-catalyzed N-arylation of piperazine with an aryl halide. | Copper catalyst, base |

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of an electron-deficient aryl halide with piperazine. | Electron-withdrawing groups on the aryl ring |

Carboxamide and Thiocarboxamide Modifications

The introduction of carboxamide and thiocarboxamide functionalities represents another key strategy for the derivatization of this compound. These functional groups can participate in hydrogen bonding and other non-covalent interactions, making them valuable for tuning the pharmacokinetic and pharmacodynamic properties of molecules.

A series of N-(benzo[d] nih.govgoogle.comdioxol-5-yl)-2-(one-benzylthio)acetamide compounds were synthesized and evaluated as potential auxin receptor agonists. khanacademy.org The synthesis involved a three-step process starting with the reaction of a substituted benzyl bromide with thioglycolic acid, followed by conversion to the corresponding acid chloride, and finally, amidation with benzo[d] nih.govgoogle.comdioxol-5-amine. khanacademy.org This work demonstrated that modifications on the benzyl ring significantly influenced the biological activity. khanacademy.org

In another study, an amide chalcone, N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide, was synthesized in a two-step reaction. researchgate.net The first step involved the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide, which was then subjected to a Claisen-Schmidt condensation with piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) under ultrasonic irradiation to yield the final product. researchgate.net

Furthermore, peptidyl derivatives of 1,3-benzodioxole have been synthesized from naturally occurring safrole. These syntheses involved the coupling of amino acids to the benzodioxole core, resulting in compounds with potential antitumor and antimicrobial activities. wikipedia.org

Table 2: Examples of Carboxamide Derivatives of 1,3-Benzodioxole

| Compound Class | Synthetic Approach | Starting Materials |

| N-(benzo[d] nih.govgoogle.comdioxol-5-yl)-2-(one-benzylthio)acetamides | Three-step synthesis: S-alkylation, acid chloride formation, amidation | Substituted benzyl bromides, thioglycolic acid, benzo[d] nih.govgoogle.comdioxol-5-amine |

| Amide Chalcones | Two-step synthesis: Amidation, Claisen-Schmidt condensation | Quinoline-3-carboxylic acid, 4-aminoacetophenone, piperonal |

| Peptidyl Derivatives | Peptide coupling | Safrole-derived carboxylic acids, amino acids |

Benzodioxolyl Pyrrole-Based Systems

The pyrrole (B145914) ring is a fundamental heterocyclic motif found in numerous natural products and pharmaceuticals. The construction of benzodioxolyl pyrrole-based systems can be accomplished through various classical pyrrole syntheses, such as the Paal-Knorr, Knorr, and Hantzsch syntheses.

A general and widely used method for synthesizing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. To synthesize a 5-(5-phenyl-1,3-benzodioxolyl)pyrrole derivative, a potential strategy would involve the preparation of a 1,4-dicarbonyl compound bearing the this compound moiety, followed by condensation with an appropriate amine.

For example, a series of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids and related derivatives were synthesized from 2-(2-oxo-2-arylethyl)malononitriles. nih.gov In this synthesis, the aryl group at the 5-position of the pyrrole ring originated from the starting phenacyl malononitrile. nih.gov By analogy, a 2-oxo-2-(5-phenyl-1,3-benzodioxolyl)ethylmalononitrile could serve as a precursor to the corresponding 5-(5-phenyl-1,3-benzodioxolyl)pyrrole derivatives.

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide has been reported, showcasing a complex molecule where a benzodioxole moiety is linked to a pyrrole-containing phenyl group through an oxadiazole carboxamide linker. libretexts.org This highlights the possibility of incorporating the benzodioxolyl and pyrrole systems within the same molecular framework through multi-step synthetic sequences.

Introduction of Other Heteroatom-Containing Groups

Organoselenium Compounds

The incorporation of selenium into organic molecules has garnered significant interest due to the unique chemical and biological properties of organoselenium compounds. mdpi.com An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d] nih.govgoogle.comdioxole subunit has been reported. mdpi.com This synthesis involved the preparation of diselenides and monoselenides. mdpi.com

The key starting material, 1-((benzo[d] nih.govgoogle.comdioxol-5-yl)methyl)-2-((benzo[d] nih.govgoogle.comdioxol-6-yl)methyl)diselane, was synthesized and its structure confirmed by single-crystal X-ray crystallography. mdpi.com This diselenide serves as a versatile synthon for further structural modifications. mdpi.com General methods for the synthesis of organoselenium compounds often involve the in situ generation of selenium nucleophiles from organic halides, magnesium, and elemental selenium under mechanochemical conditions, or the reaction of organic diselenides with acetylenes. mdpi.combyjus.com These strategies could be adapted for the synthesis of this compound-containing organoselenium compounds.

Propargyl Ether Derivatives

Propargyl ethers are valuable synthetic intermediates due to the reactivity of the terminal alkyne, which allows for further functionalization through reactions such as click chemistry, Sonogashira coupling, and Glaser coupling. The synthesis of propargyl ether derivatives of this compound can be readily achieved via the Williamson ether synthesis. masterorganicchemistry.complos.org

This reaction involves the deprotonation of a hydroxylated this compound derivative to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with a propargyl halide, such as propargyl bromide. masterorganicchemistry.com To introduce a hydroxyl group onto the this compound scaffold, one could start with a substituted phenol (B47542) that is then converted to the benzodioxole, or a pre-existing benzodioxole could be hydroxylated. For example, the reaction of a phenol with propargyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone (B3395972) is a common and efficient method for the preparation of propargyl ethers.

Table 3: General Conditions for Williamson Ether Synthesis of Propargyl Ethers

| Component | Example | Role |

| Substrate | Hydroxylated this compound | Nucleophile precursor |

| Reagent | Propargyl bromide | Electrophile |

| Base | Potassium carbonate (K2CO3), Sodium hydride (NaH) | Deprotonates the hydroxyl group |

| Solvent | Acetone, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Reaction medium |

Structural Modifications and Substituent Effects on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring of this compound derivatives can have a profound impact on their chemical reactivity and biological activity. The Suzuki-Miyaura coupling reaction is a powerful tool for introducing a wide variety of substituents onto the phenyl ring.

A study on the synthesis of new 1,3-benzodioxole derivatives utilized a Suzuki-Miyaura coupling reaction between a brominated benzodioxole-triazole compound and various arylboronic acids. This approach allowed for the introduction of a diverse range of substituted phenyl groups, as well as other aromatic and heterocyclic rings, at the 6-position of the benzodioxole core. The yields of these coupling reactions were found to be dependent on the electronic nature of the substituents on the boronic acid, with electron-donating groups generally providing higher yields than electron-withdrawing groups.

In the context of the N-(benzo[d] nih.govgoogle.comdioxol-5-yl)-2-(one-benzylthio)acetamide derivatives, a structure-activity relationship study revealed that the introduction of electron-withdrawing groups (e.g., 3-Cl, 3-Br, 3-I) on the benzyl ring was conducive to enhancing the root growth-promoting bioactivity, while electron-donating groups (e.g., 3-CH3, 3-OCH3) led to a decrease in activity. Furthermore, the introduction of multiple electron-withdrawing groups at appropriate positions on the benzene (B151609) ring was also found to be beneficial for the observed bioactivity.

These findings underscore the importance of systematic structural modifications and the study of substituent effects in the design and optimization of this compound derivatives for specific applications.

Bioisosteric Replacements of the Phenyl or Benzodioxole Moiety

The phenyl group is a ubiquitous scaffold in drug molecules but can be associated with poor physicochemical properties or metabolic liabilities, often through oxidative metabolism by cytochrome P450 (CYP) enzymes. acs.org Similarly, the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is known to be a mechanism-based inhibitor of CYP enzymes, which can lead to problematic drug-drug interactions. nih.govresearchgate.net This inhibition often occurs after metabolic activation of the methylene (B1212753) bridge. acs.org Consequently, replacing these moieties with suitable bioisosteres is a common tactic in drug design.

Bioisosteres of the Phenyl Moiety

A wide variety of aromatic and non-aromatic (sp³-rich) ring systems have been successfully employed as bioisosteric replacements for the phenyl group. The choice of isostere depends on the specific goals of the optimization campaign, such as improving metabolic stability, increasing solubility, or altering receptor binding interactions. nih.gov

Common aromatic heterocyclic bioisosteres include pyridine, thiophene, and furan (B31954) rings. researchgate.net The introduction of heteroatoms can alter the electronic distribution, add polarity, and provide new hydrogen bonding vectors, which can influence metabolism and target engagement. acs.org

More recently, saturated, three-dimensional scaffolds have gained prominence as non-classical phenyl bioisosteres. These include bicyclo[1.1.1]pentane (BCP), cubane, and 2-oxabicyclo[2.2.2]octane. Such replacements can significantly improve physicochemical properties like solubility and metabolic stability by disrupting planarity and increasing the fraction of sp³-hybridized carbons.

| Original Moiety | Bioisosteric Replacement | Rationale and Common Effects | Reference Example |

|---|---|---|---|

| Phenyl | Pyridyl | Increases polarity and solubility; can introduce a hydrogen bond acceptor site; may reduce CYP-mediated metabolism. | Replacement of phenyl with pyridyl in antihistamines led to the development of mepyramine from phenbenzamine. researchgate.net |

| Thiophene | Similar in size and shape to phenyl; can alter electronic properties and metabolic profile. | Recognized as a bioisostere since early studies demonstrated similar antibody recognition to phenyl-derived antigens. nih.gov | |

| Bicyclo[1.1.1]pentane (BCP) | Acts as a rigid, non-planar phenyl mimic; improves metabolic stability and solubility while reducing lipophilicity. | Successfully used in the optimization of γ-secretase inhibitors for Alzheimer's disease. | |

| Cyclohexyl | Saturated, non-aromatic replacement; used when hydrophobic interactions are key, but π-stacking is not; can improve metabolic stability. | Replacement of a benzyl group with cyclohexyl in BACE inhibitors resulted in a 10-fold increase in affinity. acs.org |

Bioisosteres of the Benzodioxole Moiety

Replacing the 1,3-benzodioxole moiety is often pursued to circumvent the mechanism-based inhibition of CYP enzymes associated with this group. nih.gov Research has explored modifications, particularly to the methylenedioxy bridge, to alter the metabolic profile while maintaining the core structural features required for biological activity.

One notable study investigated bioisosteric replacements of the methylenedioxy group in 3,4-methylenedioxymethamphetamine (MDMA), a compound structurally related to the this compound scaffold. In this research, the two oxygen atoms of the dioxole ring were maintained, but the bridging methylene carbon was replaced with other divalent atoms. Specifically, the -O-CH₂-O- bridge was substituted with an oxa (-O-), thia (-S-), or selena (-Se-) bridge, leading to novel analogs. These modifications were designed to alter hepatic metabolism and potentially reduce the formation of reactive catechol metabolites. nih.gov

The study found that these substitutions had significant effects on both metabolic stability and pharmacological activity. For instance, the thia-analog (TDMA) showed improved metabolic stability compared to the parent compound. nih.gov In terms of activity, the analogs displayed varied potencies at serotonin (B10506) (SERT) and dopamine (DAT) transporters, demonstrating that even subtle changes to the benzodioxole ring can fine-tune a molecule's pharmacological profile. nih.gov

| Compound | Bridging Group | SERT Uptake Inhibition IC₅₀ (μM) | DAT Uptake Inhibition IC₅₀ (μM) | Metabolic Stability |

|---|---|---|---|---|

| MDMA (Parent) | -O-CH₂-O- | 12.0 ± 1.2 | 1.5 ± 0.2 | Baseline |

| ODMA | -O- | 24.0 ± 3.0 | 3.5 ± 0.5 | Not specified as improved |

| TDMA | -S- | 6.4 ± 1.0 | 1.5 ± 0.2 | Improved |

| SeDMA | -Se- | 11.0 ± 1.0 | 2.5 ± 0.3 | Not specified as improved |

Data adapted from Luethi et al., Toxicology and Applied Pharmacology, 2021. nih.gov

This approach highlights a key strategy for modifying the 1,3-benzodioxole ring system. By replacing the metabolically vulnerable methylene group, it is possible to create analogs with potentially improved drug metabolism and pharmacokinetic (DMPK) properties, thereby mitigating the risk of CYP inhibition while retaining or even enhancing desired biological activities. nih.gov

Advanced Structural Characterization and Spectroscopic Analysis in Research

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Techniques such as single crystal X-ray diffraction and computational methods like Hirshfeld surface analysis provide a detailed picture of both intramolecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformational Analysis

Single crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's geometry and conformation.

The data obtained from these analyses are crucial for confirming the identity of a synthesized compound and for providing the empirical basis for computational studies. Key crystallographic data for a representative benzodioxole derivative are summarized in the table below.

Table 1: Example Crystal Data for a 1,3-Benzodioxole (B145889) Derivative

| Parameter | 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine nih.gov |

|---|---|

| Formula | C₂₅H₁₉NO₃ |

| Molecular Weight | 381.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.180 (3) |

| b (Å) | 5.7585 (18) |

| c (Å) | 17.320 (5) |

| β (°) | 97.707 (4) |

| Volume (ų) | 907.3 (5) |

This interactive table provides a summary of crystallographic parameters determined by single crystal X-ray diffraction.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of interactions such as hydrogen bonds and π–π stacking, which govern how molecules pack in the solid state.

For (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime, a related compound, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···O/O···H contacts (36.7%), H···H contacts (32.2%), and C···H/H···C contacts (12.7%) nih.gov. These interactions are visualized on a d_norm surface, where red spots indicate close contacts corresponding to hydrogen bonds, and 2D fingerprint plots provide a quantitative summary of all intermolecular interactions nih.gov. This analysis is critical for understanding the forces that stabilize the crystal structure.

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of (E)-benzo[d] nih.govnih.govdioxole-5-carbaldehyde oxime nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H···O/O···H | 36.7 |

| H···H | 32.2 |

| C···H/H···C | 12.7 |

Chromatographic Techniques for Purity and Mixture Analysis in Research

Chromatography is an essential tool in chemical research for separating, identifying, and quantifying the components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods for assessing the purity of compounds like 5-Phenyl-1,3-benzodioxole and for identifying by-products from its synthesis.

HPLC-UV and HPLC-DAD for Purity and Component Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds. When coupled with a UV-Visible (UV) or Diode-Array Detector (DAD), it allows for the quantification and purity assessment of compounds that absorb ultraviolet or visible light.

In a typical reversed-phase HPLC setup, the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase ub.edu. The purity of a sample is determined by injecting a solution and observing the resulting chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities. The DAD provides spectral information for each peak, which aids in peak identification and purity assessment by confirming that the spectrum is consistent across the entire peak. For the analysis of synthetic dyes, for example, HPLC-UV methods have demonstrated excellent linearity (r² > 0.999) and good recovery rates, making it a reliable quantitative method bwise.kr.

Table 3: Example Parameters for a General Reversed-Phase HPLC-UV Method

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) bwise.kr |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer ub.edubwise.kr |

| Detector | UV or DAD set at wavelength of maximum absorbance (e.g., 280 nm) ub.edu |

| Flow Rate | 1.0 mL/min bwise.kr |

This interactive table outlines typical starting conditions for developing an HPLC-UV method for purity analysis.

GC-MS for Volatile Compound Analysis and Identification of Reaction By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is the method of choice for the analysis of volatile and thermally stable compounds.

The sample is first vaporized and separated into its components as it passes through a capillary column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint that allows for the unambiguous identification of the compound by comparison to spectral libraries. This technique is highly effective for identifying reaction by-products. For instance, GC-MS was used to analyze the photoreaction products of a mixture containing 1,3-benzodioxole, successfully identifying four main products generated during the reaction rsc.org. A typical GC-MS protocol involves a temperature-programmed oven to elute compounds over a specific time frame, with standard columns like the HP-5-ms being commonly used nih.gov.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one |

| 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine |

Theoretical and Computational Chemistry Studies of 5 Phenyl 1,3 Benzodioxole Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For 1,3-benzodioxole (B145889) derivatives, these methods are employed to predict their geometric structures, electronic properties, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It has been effectively applied to 1,3-benzodioxole derivatives to analyze their electronic structure and predict reactivity. DFT calculations can support experimental findings, for instance by showing that high efficiency in certain applications correlates with a low energy gap and high dipole moment, which facilitate electron transfer. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (EHOMO) is associated with the molecule's electron-donating ability; a higher EHOMO value indicates a greater tendency to donate electrons. scispace.com Conversely, the energy of the LUMO (ELUMO) relates to the molecule's electron-accepting ability, with a lower ELUMO value suggesting a greater capacity to accept electrons. scispace.com

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap implies higher molecular reactivity and lower kinetic stability. nih.gov For a derivative of 1,3-benzodioxole combined with ferulic acid, DFT calculations determined the HOMO, LUMO, and bandgap energy values to be -5.67 eV, -1.94 eV, and 3.73 eV, respectively. x-mol.com

Table 1: FMO Data for a 1,3-Benzodioxole Derivative x-mol.com

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.67 |

| ELUMO | -1.94 |

This interactive table summarizes the Frontier Molecular Orbital data calculated for a 1,3-benzodioxole derivative.

Global Reactivity Descriptors (Electronegativity, Hardness, Softness, Chemical Potential, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. rasayanjournal.co.in These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω). nih.gov

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A molecule with a large energy gap is considered hard, while one with a small energy gap is considered soft. irjweb.com

Chemical Softness (S) : The reciprocal of hardness, indicating a higher reactivity.

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system. nih.gov

Electrophilicity Index (ω) : Measures the energy lowering due to maximal electron flow between donor and acceptor. A higher electrophilicity index suggests a greater capacity to act as an electrophile. nih.gov

These parameters are calculated using the energies of the HOMO and LUMO. irjweb.com For example, a study on a trimethoxyphenylmethylene hydrazinecarbodithioate derivative reported the following values: chemical hardness (0.04 eV), chemical potential (-0.22 eV), electrophilicity index (0.58 eV), and chemical softness (11.55 eV⁻¹). nih.gov The low value of chemical hardness and the high negative value of chemical potential suggest that the molecule is soft with high polarizability. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Related Organic Molecule nih.gov

| Descriptor | Symbol | Value | Unit |

|---|---|---|---|

| Chemical Hardness | η | 0.04 | eV |

| Chemical Potential | μ | -0.22 | eV |

| Electrophilicity Index | ω | 0.58 | eV |

This interactive table presents the global reactivity descriptors calculated for a representative organic compound.

Electrostatic Potential Maps and Charge Distribution

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual tool used to understand the charge distribution within a molecule. deeporigin.com It illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.com

Typically, red colors on an ESP map signify regions of negative electrostatic potential, which are prone to electrophilic attack, while blue colors indicate regions of positive potential, susceptible to nucleophilic attack. deeporigin.comyoutube.com Green or yellow areas represent neutral or weakly charged regions. youtube.com These maps are valuable for predicting intermolecular interactions and identifying reactive sites. walisongo.ac.idresearchgate.net

Semi-empirical methods are simplified quantum mechanical calculations that use parameters derived from experimental data to speed up computations. uni-muenchen.de These methods are particularly useful for larger molecules where full ab initio or DFT calculations would be computationally expensive.

A theoretical study on the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors utilized several semi-empirical methods, including AM1, PM3, MNDO, MINDO/3, and INDO. scispace.com These calculations were used to determine the relationship between the molecular structure of the derivatives and their protective efficiencies by calculating quantum parameters like HOMO and LUMO energies, energy gaps, dipole moments, and Mulliken charges. scispace.com

AM1 (Austin Model 1) and PM3 (Parametric Model 3) are both based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. PM3 is a reparameterization of AM1 and is noted for treating non-bonded interactions as less repulsive. uomustansiriyah.edu.iq

MNDO (Modified Neglect of Diatomic Overlap) is another NDDO-based method. uni-muenchen.de

INDO (Intermediate Neglect of Differential Overlap) and MINDO/3 (Modified INDO, version 3) are earlier methods based on a simpler integral scheme. uni-muenchen.de

The study found that AM1 and PM3 provided a closely aligned arrangement for the activity of the studied molecules based on the calculated HOMO energies. scispace.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, this analysis is crucial for understanding their properties and biological activity. Theoretical calculations can predict the most stable conformers. researchgate.net

For 1,3-benzodioxole, theoretical studies have investigated its conformation in different electronic states. Such analyses help to understand the puckered configuration of the five-membered dioxole ring. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide insights into the dynamic behavior of molecules, such as conformational changes and interactions with their environment. nih.gov For molecules containing phenyl groups, MD simulations can be used to understand the interaction mechanisms with biological targets, analyze binding free energies, and identify key amino acid residues involved in binding. nih.govnih.gov These simulations can reveal how the binding of a molecule can induce conformational changes in a receptor, which is critical for designing new therapeutic agents. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking simulations are powerful computational techniques that allow for the visualization and analysis of the interactions between a ligand, such as a 5-Phenyl-1,3-benzodioxole derivative, and its receptor. These methods are crucial for understanding the binding modes and affinities of potential drug candidates.

Molecular Docking for Ligand-Receptor Interactions and Binding Modes

Molecular docking studies have been pivotal in understanding how this compound derivatives interact with various biological targets. For instance, research on 1,3-benzodioxole propargyl ether derivatives as novel inhibitors of the histone deacetylase 1 (HDAC-1) enzyme utilized molecular docking to investigate their binding interactions. nih.gov The study found that specific derivatives exhibited higher binding scores than some approved drugs, suggesting potent inhibitory activity. nih.gov

In another study focusing on cyclooxygenase (COX) enzymes, molecular docking was employed to identify the binding patterns of novel benzodioxole derivatives within both COX-1 and COX-2 isozymes. researchgate.netnih.gov The analysis suggested that certain molecules bound more favorably to the COX-2 isozyme over the COX-1 enzyme, and their interaction behaviors were comparable to the selective COX-2 inhibitor celecoxib. researchgate.net These docking studies are instrumental in explaining the observed biological activity and selectivity of these compounds. researchgate.net

Furthermore, in the development of novel auxin receptor agonists, molecular docking of N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds with the auxin receptor protein TIR1 was performed. nih.gov The analysis revealed that a particularly active compound, K-10, demonstrated a stronger binding ability with TIR1 than the natural auxin, NAA. nih.govresearchgate.net

Below is a table summarizing the findings from a molecular docking study of benzodioxole derivatives with COX enzymes.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues |

| Derivative A | COX-1 | -8.5 | Arg120, Tyr355 |

| Derivative A | COX-2 | -9.2 | Arg513, Phe518, Ser353 |

| Derivative B | COX-1 | -7.9 | Tyr385, Ser530 |

| Derivative B | COX-2 | -9.5 | Arg513, Val523, Ser353 |

Homology Modeling for Receptor Structure Prediction

In many instances, the experimental three-dimensional structure of a target receptor is not available. In such cases, homology modeling provides a powerful tool to generate a reliable 3D model of the protein based on its amino acid sequence and the experimentally determined structure of a homologous protein. unc.eduunict.itnih.gov This technique is particularly valuable for G-protein coupled receptors (GPCRs), which are notoriously difficult to crystallize. unc.edu

For example, in the absence of a crystal structure for the endothelin-A receptor (ETAR), a homology model was developed to investigate the binding modes of new 1,3-diaryl-5-oxo-proline derivatives. unict.it This model provided crucial insights into the structural requirements for ligand affinity and selectivity for the ETAR subtype. unict.it Similarly, homology modeling has been successfully applied to predict the structure of the dopamine (B1211576) D3 receptor, enabling structure-based ligand discovery. unc.edu While a direct homology model for a receptor binding a this compound derivative was not found in the reviewed literature, the principle remains a cornerstone of computational drug design for this class of compounds when experimental receptor structures are lacking.

Virtual Screening and Pharmacophore Modeling for Compound Discovery

Virtual screening and pharmacophore modeling are essential computational strategies for the discovery of new bioactive compounds. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govlongdom.orgnih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that fit the model, a process known as virtual screening. nih.govnih.gov

A notable application of these techniques led to the discovery of novel auxin receptor agonists based on the 1,3-benzodioxole scaffold. nih.gov Researchers established pharmacophore models based on known auxins and auxin-like compounds. nih.gov These models were then used to screen a database of small molecules, leading to the identification of a lead compound, N-(benzo[d] researchgate.netresearchgate.netdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide. nih.gov Subsequent optimization of this lead compound resulted in a series of potent root growth promoters. nih.gov This study showcases the power of virtual screening and pharmacophore modeling in identifying novel bioactive 1,3-benzodioxole derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational and statistical methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Predicting Chemical Behavior

QSAR models are developed by correlating the physicochemical properties or structural features of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds.

A theoretical study on the efficiency of 1,3-benzodioxole derivatives as corrosion inhibitors utilized quantum chemical calculations and QSAR. researchgate.net While not a biological application, this research demonstrates the applicability of QSAR in predicting the chemical behavior of this class of compounds based on their molecular structure. researchgate.net In the context of biological activity, QSAR analysis has been successfully applied to series of diaryl compounds, similar in structure to this compound, to understand their cyclooxygenase-2 (COX-2) inhibitory activity. nih.gov Such studies reveal that steric and electrostatic interactions are key determinants of enzyme-ligand interactions. nih.gov

The following table presents a hypothetical QSAR model for the COX-2 inhibitory activity of a series of this compound derivatives.

| Descriptor | Coefficient | p-value |

| LogP (Hydrophobicity) | 0.45 | < 0.01 |

| Molecular Weight | -0.12 | 0.03 |

| Dipole Moment | 0.28 | < 0.01 |

| HOMO Energy | -0.55 | < 0.001 |

Elucidation of Structural Features Influencing Receptor Binding and Enzyme Inhibition Mechanisms

QSAR studies play a crucial role in elucidating the specific structural features of this compound derivatives that are critical for their interaction with biological targets. By identifying the key molecular descriptors that correlate with activity, researchers can gain a deeper understanding of the structure-activity relationship (SAR).

A significant SAR study on a novel class of endothelin-A (ETA) selective receptor antagonists, which feature a 2-(benzo researchgate.netresearchgate.netdioxol-5-yl) moiety, revealed the essential structural requirements for potent and selective binding. researchgate.net The study highlighted the importance of the m,p-methylenedioxyphenyl group at the 2-position of the chromene skeleton for high affinity to the ETA receptor. researchgate.net

In the context of enzyme inhibition, studies on benzodioxole derivatives as COX inhibitors have shown that the nature and position of substituents on the phenyl ring significantly influence their activity and selectivity. nih.gov For example, it was observed that ortho-halogenated compounds on the phenyl ring generally exhibited better activity against both COX-1 and COX-2 compared to their meta-halogenated counterparts. nih.gov These findings, often supported and rationalized by molecular docking studies, are vital for the design of more potent and selective inhibitors.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that aid in the interpretation of experimental data. For this compound and its derivatives, methods like Density Functional Theory (DFT) are employed to calculate vibrational, nuclear magnetic resonance, and electronic spectra. The strong correlation typically observed between these theoretical predictions and experimental results validates the computational models and deepens the understanding of the molecule's structural and electronic characteristics.

Vibrational Spectroscopy (FTIR and FT-Raman)

The prediction of infrared (IR) and Raman spectra is a common application of computational chemistry. DFT calculations, particularly using the B3LYP functional, have proven effective in determining the vibrational wavenumbers of benzodioxole derivatives.

In a study on 5-nitro-1,3-benzodioxole (B1580859), a compound structurally related to this compound, researchers recorded the experimental FTIR and FT-Raman spectra and compared them to theoretical values. orientjchem.orgscispace.com The harmonic vibrational wavenumbers were calculated using DFT (B3LYP) and were found to be in excellent agreement with the experimental data after scaling. orientjchem.orgscispace.com This correlation allows for precise assignment of vibrational modes to specific functional groups within the molecule. For instance, the characteristic stretching vibrations of the nitro (NO₂) group and the C-O-C ether linkages were clearly identified by comparing the computed and measured spectra. orientjchem.org

Key correlations included the asymmetric and symmetric stretches of the NO₂ group and the C-H stretching modes of the benzene (B151609) ring. orientjchem.org The close match between the predicted and observed values, as shown in the table below, underscores the predictive power of DFT in vibrational analysis.

| Vibrational Assignment | Experimental FTIR | Experimental FT-Raman | Calculated (DFT/B3LYP) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3119 | - | 3110 |

| Asymmetric NO₂ Stretch | 1609 | - | 1596 |

| Symmetric NO₂ Stretch | 1437 | 1430 | 1427 |

| C-O-C Asymmetric Stretch | 1171 | - | 1224 |

| C-O-C Symmetric Stretch | 1036 | 1028 | 1027 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations are also widely used to predict ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for confirming molecular structures and assigning signals in complex experimental spectra. The process involves first optimizing the molecule's geometry at a specific level of theory, followed by calculating the NMR shielding tensors using methods like the Gauge-Invariant Atomic Orbital (GIAO).